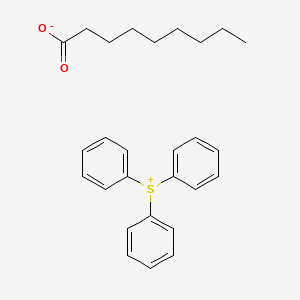
Triphenylsulfanium nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfanium nonanoate is an organic compound that belongs to the class of sulfonium salts It is characterized by the presence of a sulfonium ion (a sulfur atom bonded to three phenyl groups) and a nonanoate ion (a nine-carbon fatty acid)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenylsulfanium nonanoate can be synthesized through the reaction of triphenylsulfonium chloride with sodium nonanoate. The reaction typically occurs in an organic solvent such as acetonitrile, under mild heating conditions. The general reaction scheme is as follows:
(C6H5)3SCl+NaC9H19O2→(C6H5)3S+C9H19O2−+NaCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenylsulfanium nonanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Triphenylsulfanium nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a photoacid generator in photolithography, where it helps in the patterning of semiconductor materials.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of triphenylsulfanium nonanoate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. For example, in photolithography, the compound generates acid upon exposure to light, which then catalyzes the polymerization of photoresist materials.
Vergleich Mit ähnlichen Verbindungen
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Triphenylsulfonium chloride
Comparison: Triphenylsulfanium nonanoate is unique due to its nonanoate ion, which imparts distinct solubility and reactivity characteristics compared to other triphenylsulfonium salts. For instance, triphenylsulfonium triflate and nonaflate are more commonly used in photolithography due to their higher thermal stability, while triphenylsulfonium chloride is often used in organic synthesis due to its reactivity.
Eigenschaften
CAS-Nummer |
398141-29-2 |
|---|---|
Molekularformel |
C27H32O2S |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
nonanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C9H18O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9(10)11/h1-15H;2-8H2,1H3,(H,10,11)/q+1;/p-1 |
InChI-Schlüssel |
CFJZIPUHEJHVPE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


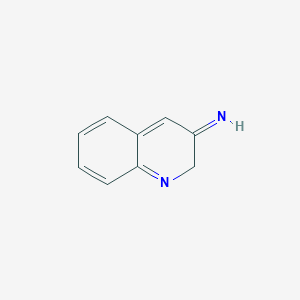
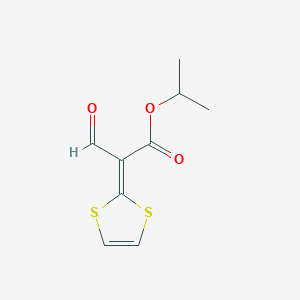
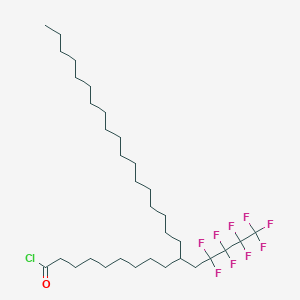
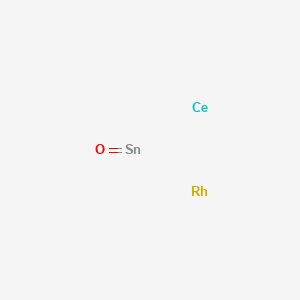
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
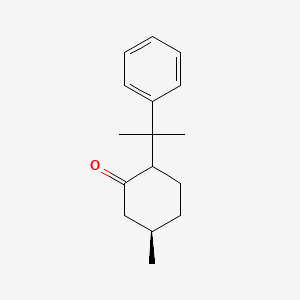
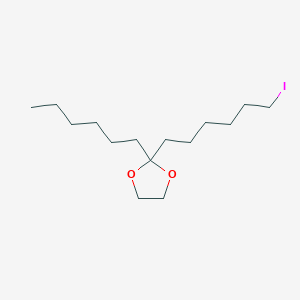
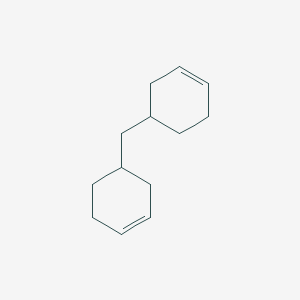
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
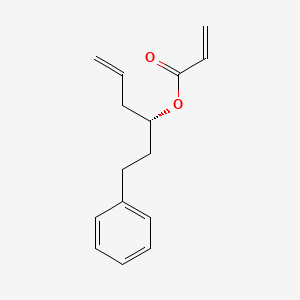
![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
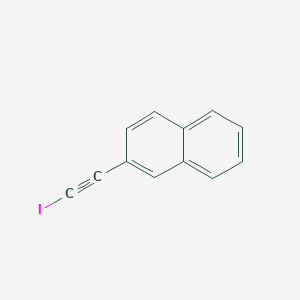
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
